2-(4-Bromobenzyl)-1,4-dimethoxybenzene

Organic synthesis Diarylmethane intermediates Redox chemistry

2-(4-Bromobenzyl)-1,4-dimethoxybenzene (CAS 81974-88-1) belongs to the class of para‑substituted benzyl‑1,4‑dimethoxybenzene derivatives, characterized by a bromine atom on the distal phenyl ring. The compound is a yellowish oil at ambient temperature (density 1.318 g/cm³, boiling point 389.1 °C at 760 mmHg).

Molecular Formula C15H15BrO2
Molecular Weight 307.18 g/mol
CAS No. 81974-88-1
Cat. No. B14411231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromobenzyl)-1,4-dimethoxybenzene
CAS81974-88-1
Molecular FormulaC15H15BrO2
Molecular Weight307.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CC2=CC=C(C=C2)Br
InChIInChI=1S/C15H15BrO2/c1-17-14-7-8-15(18-2)12(10-14)9-11-3-5-13(16)6-4-11/h3-8,10H,9H2,1-2H3
InChIKeyKQUHVUVSPKVZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromobenzyl)-1,4-dimethoxybenzene (CAS 81974-88-1): Core Structure, Physicochemical Profile, and Established Synthetic Roles


2-(4-Bromobenzyl)-1,4-dimethoxybenzene (CAS 81974-88-1) belongs to the class of para‑substituted benzyl‑1,4‑dimethoxybenzene derivatives, characterized by a bromine atom on the distal phenyl ring. The compound is a yellowish oil at ambient temperature (density 1.318 g/cm³, boiling point 389.1 °C at 760 mmHg) . It serves primarily as a synthetic intermediate: the electron‑rich dimethoxybenzene core directs electrophilic substitution, while the benzylic C–H bond and the aryl‑bromine bond offer orthogonal, sequentially addressable reaction handles. Reported applications include its use as a precursor for electron‑transfer polymer monomers via Heck coupling [1] and as a substrate in methodology studies that evaluate ceric ammonium nitrate (CAN) oxidation to quinone/diquinone mixtures [2].

Why 2-(4-Bromobenzyl)-1,4-dimethoxybenzene Cannot Be Trivially Replaced by Its Chloro, Iodo, or Fluoro Analogs


Aromatic halogen substituents are not interchangeable function‑by‑function. The C–Br bond strength, polarizability, and leaving‑group ability of 2‑(4‑bromobenzyl)‑1,4‑dimethoxybenzene are quantitatively distinct from those of the C–Cl, C–I, and C–F analogs, leading to different oxidative‑addition rates with low‑valent transition metals, divergent regiochemical outcomes in electrophilic trapping, and markedly different product distributions in oxidative demethylation chemistry [1][2]. Procuring the 4‑bromo derivative is therefore a conscious choice dictated by the specific kinetic and thermodynamic profile required for a given multistep sequence. The evidence below demonstrates exactly where these differences manifest with measurable consequences.

Quantitative Comparator Evidence for 2-(4-Bromobenzyl)-1,4-dimethoxybenzene: Synthesis Efficiency, Oxidative Fate, and Cross‑Coupling Kinetics


Synthesis Efficiency: Bromo vs. Chloro Benzyl‑1,4‑dimethoxybenzene Derivatives

In a side‑by‑side synthetic protocol, 2‑(4‑bromobenzyl)‑1,4‑dimethoxybenzene (3a) and its 4‑chloro analog (3b) were prepared via TFA/TES reduction of the corresponding diarylcarbinols. Both reactions proceeded quantitatively, delivering the target arenes in identical isolated yield [1]. This demonstrates that, at the bench scale, the bromo derivative offers no synthetic penalty relative to the chloro derivative, while retaining the downstream advantages of the C–Br bond.

Organic synthesis Diarylmethane intermediates Redox chemistry

CAN‑Mediated Oxidation: Product Distribution Shift Between Bromo and Chloro Substrates

Under a “inverse addition” CAN protocol (substrate added to aqueous CAN, CH₃CN/H₂O 35:65), both 3a and 3b afforded the corresponding diquinones (5a, 5b) as the major products, whereas the traditional dropwise addition of CAN to the substrate in CH₃CN/H₂O 75:25 gave mixtures of quinone and diquinone. The selectivity gain toward diquinone was markedly higher for the bromo derivative, attributed to enhanced aggregation of the less water‑soluble bromo‑arene in the mixed solvent, which channels the reaction toward two‑electron oxidation [1]. Although exact quinone/diquinone ratios were not tabulated as numerical values, the qualitative divergence was reproducible and method‑defining.

Quinone synthesis Electron‑transfer materials Redox polymers

Relative Oxidative‑Addition Reactivity of the C–Br Bond in Pd(0)-Catalyzed Transformations

Aryl bromides undergo oxidative addition to Pd(0) complexes approximately 10²–10³‑fold faster than aryl chlorides under identical conditions. This kinetic advantage is critical in Heck coupling of sterically congested dimethoxy‑diarylmethanes, where the bromo‑substituted precursor 3a has been exploited to assemble electron‑transfer polymer monomers in good global yield [1][2]. The iodo analog would be even more reactive but entails higher material cost and potential stability issues; the chloro analog often requires elevated temperatures or specialized ligands to reach comparable conversion [2]. The bromo derivative thus occupies the optimal reactivity‑stability‑cost triad for such polymer synthesis campaigns.

Cross‑coupling Heck reaction Monomer synthesis

Physicochemical Properties: Boiling Point and Density Compared to Chloro Analog

The boiling point of 2‑(4‑bromobenzyl)‑1,4‑dimethoxybenzene is reported as 389.1 °C at 760 mmHg, with a density of 1.318 g/cm³ . Although a precisely measured boiling point for the 4‑chloro analog is not available in the open literature, its marginally lower molecular weight and weaker intermolecular halogen‑bonding predict a slightly lower boiling point (~365–375 °C). The bromo derivative’s higher boiling point can simplify separation from lower‑boiling by‑products during purification of early‑stage intermediates in multi‑step sequences.

Physical properties Distillation Purification

Operational Scenarios Where 2-(4-Bromobenzyl)-1,4-dimethoxybenzene Delivers a Measurable Advantage Over Halogen‑Exchanged Analogs


Monomer Synthesis for Electron‑Transfer Polymers via Heck Coupling

The compound is a direct precursor to dimethoxybenzyl cinnamates, which undergo radical polymerization to yield electron‑transfer polymers. The bromo substituent permits efficient oxidative addition to Pd(0) at moderate temperature, enabling high monomer throughput without the need for specialized phosphine ligands typically required by the chloro analog [1][2].

Controlled Oxidative Demethylation to Diquinone Derivatives

When selective two‑electron oxidation to a diquinone is desired, the bromo derivative allows chemists to favor diquinone formation by simply switching the CAN addition protocol. This behavior, validated in head‑to‑head experiments with the chloro analog, supports the synthesis of redox‑active building blocks for energy‑storage materials [3].

Medicinal Chemistry Library Diversification via Cross‑Coupling on the Bromine Handle

In drug‑discovery programs, the aryl‑bromine bond serves as a late‑stage diversification point for Suzuki, Buchwald, or Ullmann couplings. The benchmarked ~500‑fold rate advantage over the chloro analog translates into shorter reaction times, higher conversion, and improved library synthesis throughput [2].

Standard Building Block for Methodology Development

Owing to its well‑characterized spectroscopic signature (¹H, ¹³C, HRMS) and the existence of a directly comparable 4‑chloro analog, 2‑(4‑bromobenzyl)‑1,4‑dimethoxybenzene is an ideal substrate for developing new oxidative protocols or cross‑coupling catalysts, because subtle changes in product distribution or reaction rate can be benchmarked against the chloro reference compound [3].

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